molecular formula C6H5NO B13862416 5-Prop-1-ynyl-1,3-oxazole

5-Prop-1-ynyl-1,3-oxazole

Cat. No.: B13862416
M. Wt: 107.11 g/mol
InChI Key: JRWRICWSQMQHMC-UHFFFAOYSA-N
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Description

5-Prop-1-ynyl-1,3-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The presence of the prop-1-ynyl group at the 5-position of the oxazole ring adds unique chemical properties, making it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing oxazole derivatives, including 5-Prop-1-ynyl-1,3-oxazole, is the van Leusen oxazole synthesis. This method involves the reaction of aldehydes with tosylmethyl isocyanides (TosMICs) under basic conditions . The reaction proceeds through a [3+2] cycloaddition mechanism, forming the oxazole ring.

Industrial Production Methods

Industrial production of oxazole derivatives often involves the use of efficient and eco-friendly catalytic systems. Magnetic nanocatalysts have been reported to be effective in the synthesis of oxazole derivatives, offering high stability and easy separation from the reaction mixture using an external magnet . This method is advantageous for large-scale production due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Prop-1-ynyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: The prop-1-ynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Oxazoline derivatives.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Prop-1-ynyl-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Prop-1-ynyl-1,3-oxazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to these targets through non-covalent interactions, such as hydrogen bonding and van der Waals forces . This binding can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Oxazole: The parent compound of the oxazole family, lacking the prop-1-ynyl group.

    Isoxazole: A structural isomer of oxazole with the oxygen and nitrogen atoms at different positions.

    Oxadiazole: A related heterocyclic compound with two nitrogen atoms in the ring.

Uniqueness

5-Prop-1-ynyl-1,3-oxazole is unique due to the presence of the prop-1-ynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other oxazole derivatives may not be suitable .

Properties

Molecular Formula

C6H5NO

Molecular Weight

107.11 g/mol

IUPAC Name

5-prop-1-ynyl-1,3-oxazole

InChI

InChI=1S/C6H5NO/c1-2-3-6-4-7-5-8-6/h4-5H,1H3

InChI Key

JRWRICWSQMQHMC-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CN=CO1

Origin of Product

United States

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